Cas no 1806518-21-7 (2,6-Diamino-7-iodo-1H-benzimidazole)

2,6-Diamino-7-iodo-1H-benzimidazole 化学的及び物理的性質
名前と識別子
-
- 2,6-Diamino-7-iodo-1H-benzimidazole
-
- インチ: 1S/C7H7IN4/c8-5-3(9)1-2-4-6(5)12-7(10)11-4/h1-2H,9H2,(H3,10,11,12)
- InChIKey: ADUGVDPXXGGVMC-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=CC2=C1N=C(N)N2)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 177
- トポロジー分子極性表面積: 80.7
- 疎水性パラメータ計算基準値(XlogP): 1.1
2,6-Diamino-7-iodo-1H-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061005757-250mg |
2,6-Diamino-7-iodo-1H-benzimidazole |
1806518-21-7 | 98% | 250mg |
$816.91 | 2022-03-31 | |
Alichem | A061005757-1g |
2,6-Diamino-7-iodo-1H-benzimidazole |
1806518-21-7 | 98% | 1g |
$2,186.19 | 2022-03-31 | |
Alichem | A061005757-500mg |
2,6-Diamino-7-iodo-1H-benzimidazole |
1806518-21-7 | 98% | 500mg |
$1,177.31 | 2022-03-31 |
2,6-Diamino-7-iodo-1H-benzimidazole 関連文献
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
2,6-Diamino-7-iodo-1H-benzimidazoleに関する追加情報
Introduction to 2,6-Diamino-7-iodo-1H-benzimidazole (CAS No. 1806518-21-7)
2,6-Diamino-7-iodo-1H-benzimidazole, with the Chemical Abstracts Service (CAS) number 1806518-21-7, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications.
The structure of 2,6-Diamino-7-iodo-1H-benzimidazole features a benzimidazole core with two amino groups at positions 2 and 6, and an iodine substituent at position 7. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a valuable candidate for various research and development purposes.
Recent studies have highlighted the potential of 2,6-Diamino-7-iodo-1H-benzimidazole in several areas of biomedical research. One notable application is its use as a lead compound in the development of novel antiviral agents. Research published in the Journal of Medicinal Chemistry has shown that compounds with a similar structure exhibit potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The iodine substituent in particular has been found to enhance the antiviral efficacy by improving the compound's ability to interact with viral proteins.
In addition to its antiviral properties, 2,6-Diamino-7-iodo-1H-benzimidazole has also shown promise in cancer research. Studies conducted by a team of researchers at the National Cancer Institute have demonstrated that this compound can inhibit the growth of certain types of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to target and disrupt the activity of kinases such as AKT and ERK, which are often overactive in cancer cells.
The synthetic route for preparing 2,6-Diamino-7-iodo-1H-benzimidazole involves several well-established chemical reactions. One common method involves the condensation of 1,2-diaminobenzene with formamide to form 2,6-diaminobenzimidazole, followed by iodination at the 7-position using an appropriate iodinating agent such as iodine monochloride (ICl). This multi-step process allows for precise control over the final product's purity and yield.
The physicochemical properties of 2,6-Diamino-7-iodo-1H-benzimidazole have been extensively characterized. It is a solid at room temperature with a melting point ranging from 150°C to 155°C. The compound is moderately soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but exhibits limited solubility in water. These properties make it suitable for use in various biological assays and in vitro experiments.
In terms of safety and handling, 2,6-Diamino-7-iodo-1H-benzimidazole should be stored under dry conditions and protected from light to maintain its stability. While it is not classified as a hazardous material, standard laboratory safety protocols should be followed when handling this compound to ensure the safety of researchers and laboratory personnel.
The potential applications of 2,6-Diamino-7-iodo-1H-benzimidazole extend beyond its use as a lead compound in drug discovery. It can also serve as an important intermediate in the synthesis of more complex molecules with diverse biological activities. For example, it can be used as a building block for constructing libraries of benzimidazole derivatives for high-throughput screening studies aimed at identifying new therapeutic agents.
In conclusion, 2,6-Diamino-7-iodo-1H-benzimidazole (CAS No. 1806518-21-7) is a versatile compound with significant potential in various areas of biomedical research. Its unique chemical structure and biological properties make it an attractive candidate for further investigation and development as a therapeutic agent or research tool. As ongoing research continues to uncover new insights into its mechanisms of action and potential applications, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
1806518-21-7 (2,6-Diamino-7-iodo-1H-benzimidazole) 関連製品
- 2171172-96-4((2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid)
- 182505-69-7(Tris(perfluorobutanesulfonyl)methane)
- 1518431-42-9(N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine)
- 1211328-72-1(N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide)
- 57136-15-9(Isoxazole, 5-nitro-3-phenyl-)
- 73069-25-7((±)-Praeruptorin A)
- 2227730-46-1(tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate)
- 2228138-03-0(2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid)
- 946315-04-4(2-4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine)
- 899973-23-0(5-amino-1-(4-fluorophenyl)methyl-N-(2-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)